
4-Butoxycyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butoxycyclohexan-1-ol is an organic compound belonging to the class of cyclohexanol derivatives. It features a cyclohexane ring with a hydroxyl group (-OH) at the first carbon and a butoxy group (-OCH2CH2CH2CH3) at the fourth carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Etherification: One common method involves the direct etherification of cyclohexanol with butyl bromide (1-bromobutane) in the presence of a strong base like potassium carbonate (K2CO3). The reaction proceeds via the formation of an intermediate alkoxide, followed by nucleophilic substitution.
Reduction of Butyl Cyclohexanone: Another approach is the reduction of butyl cyclohexanone using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: In industrial settings, the compound is typically synthesized through optimized versions of the above methods, often employing continuous flow reactors and advanced catalysts to improve yield and reduce by-products.
Types of Reactions:
Oxidation: this compound can be oxidized to form 4-butoxybenzene-1,2-diol using oxidizing agents like hydrogen peroxide (H2O2) or chromic acid (H2CrO4).
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, yielding butylcyclohexane.
Substitution: Nucleophilic substitution reactions can replace the butoxy group with other nucleophiles, such as halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Various nucleophiles, strong bases like potassium carbonate (K2CO3)
Major Products Formed:
4-Butoxybenzene-1,2-diol (from oxidation)
Butylcyclohexane (from reduction)
Various substituted cyclohexanes (from nucleophilic substitution)
Wissenschaftliche Forschungsanwendungen
4-Butoxycyclohexan-1-ol finds applications across multiple fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand enzyme-substrate interactions and metabolic pathways.
Medicine: It has potential therapeutic uses, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 4-Butoxycyclohexan-1-ol exerts its effects depends on its specific application. For instance, in biochemical studies, it may act as a competitive inhibitor for certain enzymes, binding to the active site and preventing substrate interaction. The molecular targets and pathways involved vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanol
Cyclohexanone
Butylcyclohexane
Various substituted cyclohexanes
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C10H20O2 |
|---|---|
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
4-butoxycyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-2-3-8-12-10-6-4-9(11)5-7-10/h9-11H,2-8H2,1H3 |
InChI-Schlüssel |
XUBBDDZLBJCOQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1CCC(CC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


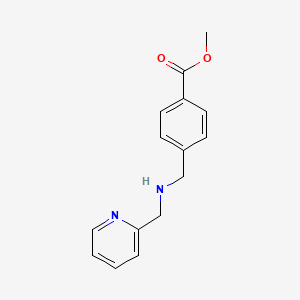
![4-[(4-Nitrophenyl)Amino]Benzoic Acid](/img/structure/B15356004.png)
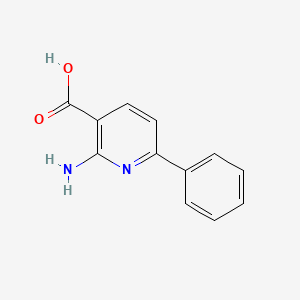
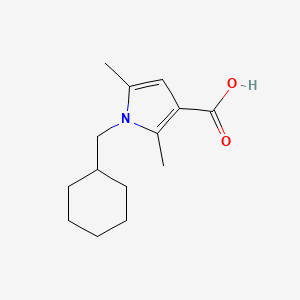
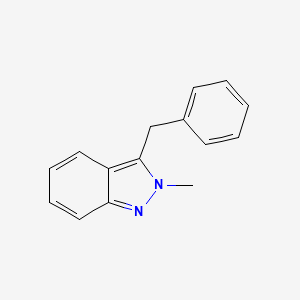
![2-[[2-[(2-Amino-4-carboxybutanoyl)amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B15356044.png)
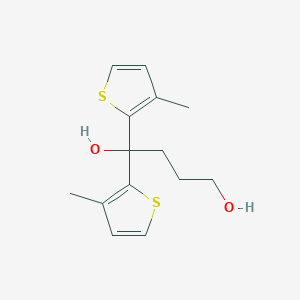
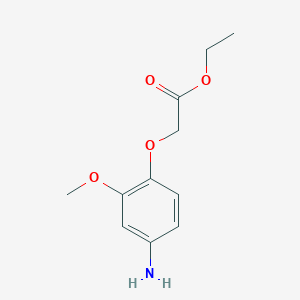
![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoate](/img/structure/B15356073.png)
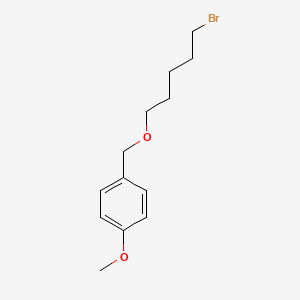
![[2-Hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-(2-hydroxy-3-octadec-9-enoyloxypropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propyl] octadec-9-enoate](/img/structure/B15356078.png)
![N-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide](/img/structure/B15356088.png)
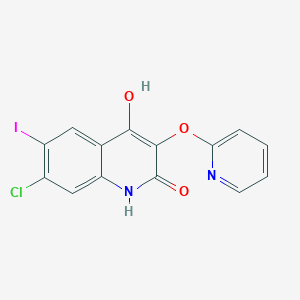
![4-[3,5-bis(1-methylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-dimethyl-2,5-Cyclohexadien-1-one](/img/structure/B15356103.png)
